

# Application Note: Quantifying $\beta$ -galactosidase Activity in Cell Lysates

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## Compound of Interest

Compound Name: *Resorufin-beta-D-galactopyranoside*

Cat. No.: *B1262401*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

The lacZ gene, encoding the enzyme  $\beta$ -galactosidase, is a widely used reporter gene in molecular biology for studying gene expression and regulation. The  $\beta$ -galactosidase enzyme is extremely stable, resistant to proteolytic degradation in cellular lysates, and its activity can be readily and quantitatively assayed.[1][2][3] This application note provides detailed protocols for quantifying  $\beta$ -galactosidase activity in cell lysates using colorimetric assays, focusing on two common substrates: o-nitrophenyl- $\beta$ -D-galactopyranoside (ONPG) and chlorophenol red- $\beta$ -D-galactopyranoside (CPRG).

## Principle of the Assay

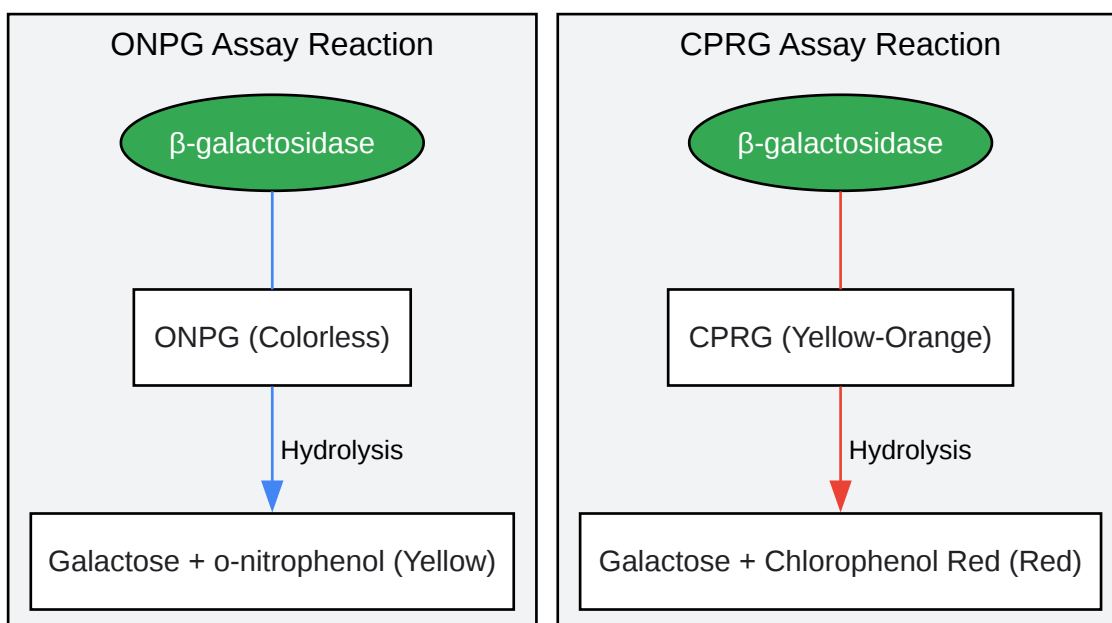
$\beta$ -galactosidase catalyzes the hydrolysis of  $\beta$ -galactoside substrates. In these assays, the enzyme present in the cell lysate cleaves a chromogenic substrate. This cleavage releases a colored product (chromophore), leading to a color change in the solution. The intensity of the color, which is proportional to the amount of product formed, can be quantified using a spectrophotometer or a microplate reader. The enzymatic activity is then normalized to the total protein concentration of the lysate to determine the specific activity.

- ONPG Assay:  $\beta$ -galactosidase cleaves the colorless substrate ONPG to produce galactose and o-nitrophenol, which is a yellow compound with an absorbance maximum at 420 nm.[3]

[\[4\]](#)[\[5\]](#)

- CPRG Assay:  $\beta$ -galactosidase hydrolyzes the yellow-orange CPRG substrate into galactose and the chromophore chlorophenol red, which yields a dark red solution measured at 570–595 nm.[\[1\]](#)[\[2\]](#) The CPRG assay is noted to be up to 10 times more sensitive than the ONPG assay, making it ideal for cells with low transfection efficiency or low reporter expression.[\[1\]](#)[\[2\]](#)[\[6\]](#)

## Signaling and Reaction Pathways

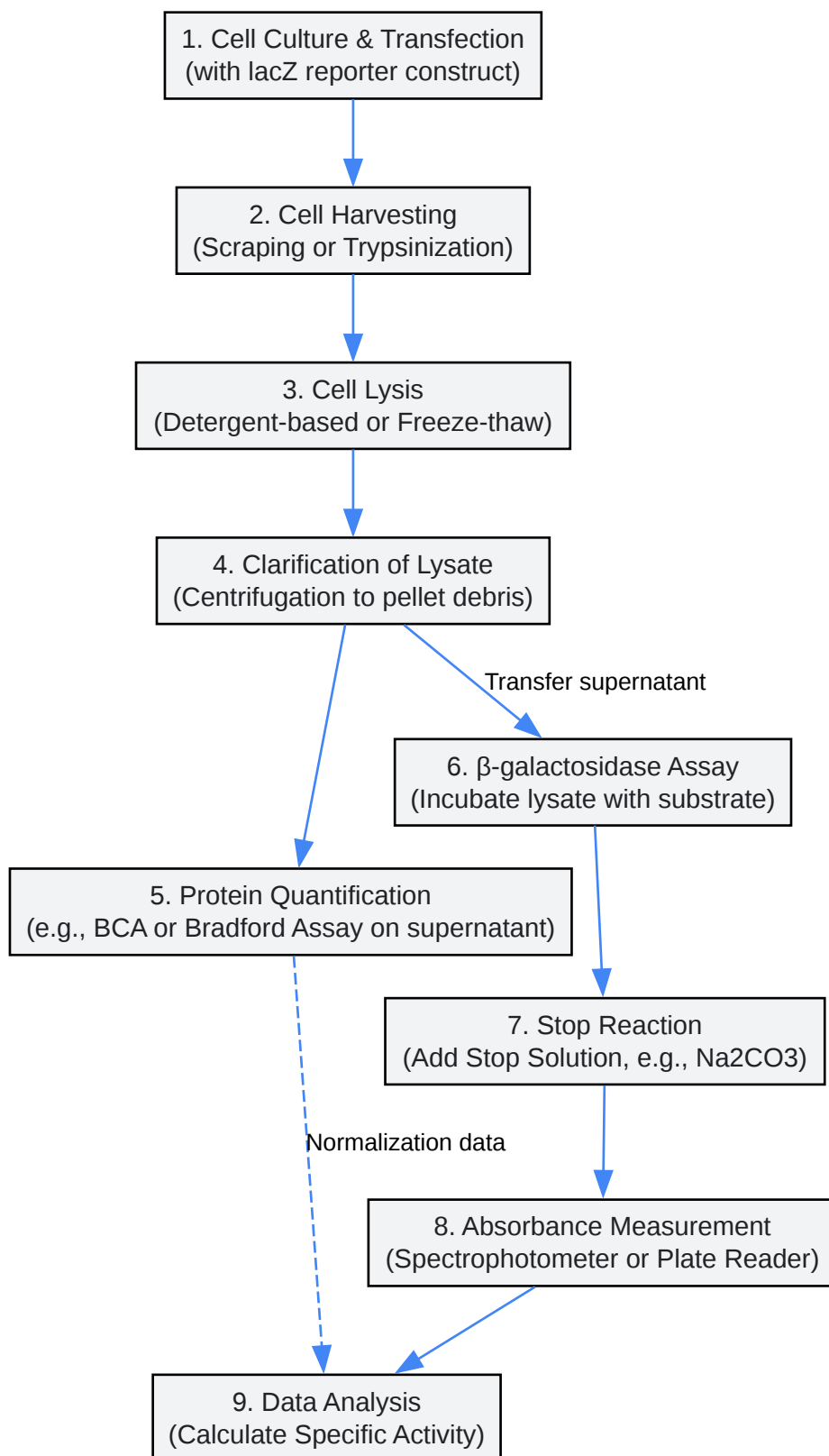


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Caption: Enzymatic hydrolysis of ONPG and CPRG substrates.

## Experimental Workflow

A general workflow for the quantification of  $\beta$ -galactosidase activity is outlined below.



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Caption: General experimental workflow for  $\beta$ -galactosidase assay.

## Detailed Experimental Protocols

### Protocol 1: Cell Lysate Preparation

This protocol is suitable for adherent cells grown in 60-mm plates. Adjust volumes accordingly for different plate sizes.

#### Materials:

- Phosphate-Buffered Saline (PBS), ice-cold
- Reporter Lysis Buffer (e.g., 100 mM potassium phosphate pH 7.8, 0.2% Triton X-100, 1 mM DTT) or a commercial lysis buffer.[\[7\]](#)
- Cell scraper
- Microcentrifuge tubes, 1.5 mL
- Refrigerated microcentrifuge

#### Procedure:

- Aspirate the culture medium from the cell plates.
- Wash the cells twice with 5 mL of ice-cold PBS.[\[5\]](#)
- Add 1 mL of ice-cold PBS to the plate and gently scrape the cells using a cell scraper.[\[5\]](#)
- Transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.[\[5\]](#)
- Pellet the cells by centrifuging at 12,000 x g for 1 minute at 4°C.[\[5\]](#)
- Carefully aspirate and discard the supernatant.
- Resuspend the cell pellet in 200 µL of lysis buffer. Pipette up and down several times to ensure complete lysis.[\[5\]](#)
- Incubate the suspension at room temperature for 5-10 minutes.[\[8\]](#) Alternatively, perform three freeze-thaw cycles by alternating between dry ice and a 37°C water bath.[\[3\]](#)

- Centrifuge the lysate at 12,000 x g for 5 minutes at 4°C to pellet cell debris.[8]
- Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. This lysate can be used immediately or stored at -70°C.[7]

## Protocol 2: ONPG Assay (96-well Plate Format)

### Materials:

- Cell lysate (from Protocol 1)
- Assay Buffer (2X): 200 mM sodium phosphate pH 7.3, 2 mM MgCl<sub>2</sub>, 100 mM β-mercaptoethanol
- ONPG Substrate Solution: 4 mg/mL ONPG in water
- Stop Solution: 1 M Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>)[4]
- 96-well clear flat-bottom plate
- Microplate reader capable of measuring absorbance at 420 nm[3][7]

### Procedure:

- Thaw all reagents and keep them on ice.
- Add 50 µL of cell lysate to each well of the 96-well plate. Include a blank control using lysis buffer instead of cell lysate. It is also recommended to include a negative control using lysate from untransfected cells.[7]
- Add 50 µL of 2X Assay Buffer to each well.[7]
- To start the reaction, add 50 µL of ONPG Substrate Solution to each well.
- Mix gently by tapping the plate.
- Incubate the plate at 37°C for 30 minutes or until a visible yellow color develops.[3][7] Note the exact incubation time.

- Stop the reaction by adding 100  $\mu$ L of 1 M Sodium Carbonate to each well.[4]
- Read the absorbance at 420 nm using a microplate reader.

## Protocol 3: CPRG Assay (High Sensitivity, 96-well Plate Format)

### Materials:

- Cell lysate (from Protocol 1)
- CPRG Assay Reaction Buffer[6]
- CPRG Substrate (prepare as per manufacturer's instructions, often dissolved in the reaction buffer)[2]
- Stop Solution (optional, as per kit instructions)
- 96-well clear flat-bottom plate
- Microplate reader capable of measuring absorbance between 570-595 nm[1][6]

### Procedure:

- Add 10-50  $\mu$ L of cell lysate to each well of a 96-well plate. Include appropriate blank and negative controls.
- Add 100  $\mu$ L of the prepared CPRG substrate solution to each well.[9]
- Incubate the plate at 37°C. Monitor for the development of a red color. Incubation can range from a few minutes to several hours depending on enzyme activity.[9]
- If the color develops too rapidly, the lysate should be diluted with lysis buffer and the assay repeated.[2][6]
- (Optional) Add 50  $\mu$ L of Stop Solution if required by the protocol.[9]
- Measure the absorbance at 570 nm using a microplate reader.[9]

## Data Analysis and Presentation

To ensure accurate comparison between samples, the raw absorbance values must be normalized to the total protein concentration in each lysate.

1. **Protein Concentration Determination:** Before performing the  $\beta$ -galactosidase assay, determine the total protein concentration of each cell lysate using a standard method like the Bradford or BCA protein assay.
2. **Calculation of Specific Activity:** The specific activity of  $\beta$ -galactosidase is typically expressed in Miller Units or more formally as nmoles of product formed per minute per milligram of total protein.

A common formula to calculate activity from an ONPG assay is:

$$\text{Activity (Units/mg)} = (\text{Abs}_{420} \times V_t) / (t \times \epsilon \times V_s \times P)$$

Where:

- $\text{Abs}_{420}$ : Absorbance at 420 nm (after subtracting the blank)
- $V_t$ : Total reaction volume (in mL)
- $t$ : Incubation time (in minutes)
- $\epsilon$ : Molar extinction coefficient of o-nitrophenol ( $0.0045 \text{ mL nmol}^{-1} \text{ cm}^{-1}$ ). Path length is assumed to be 1 cm.
- $V_s$ : Volume of cell lysate used (in mL)
- $P$ : Protein concentration of the lysate (in mg/mL)

### Data Summary Table

All quantitative data should be summarized in a structured table for clarity and ease of comparison.

Sample ID	Treatment	Absorbance at 420 nm (Corrected)	Protein Conc. (mg/mL)	Incubation Time (min)	$\beta$ -gal Specific Activity (nmol/min/ mg)
1	Untreated Control	0.052	1.25	30	1.94
2	Drug A (10 $\mu$ M)	0.488	1.19	30	18.22
3	Drug B (10 $\mu$ M)	0.215	1.31	30	7.29
4	Untransfected	0.005	1.28	30	0.17

## Troubleshooting



Issue	Possible Cause(s)	Suggested Solution(s)
No or very low activity	Low transfection efficiency; Inactive enzyme; Incorrect buffer pH.	Verify transfection efficiency (e.g., with a fluorescent protein); Ensure proper lysate storage and handling; Check pH of all buffers.
Color develops too quickly	High $\beta$ -galactosidase expression; Too much lysate used.	Dilute the cell lysate with lysis buffer and repeat the assay. <sup>[2]</sup> Reduce the incubation time.
High background in controls	Endogenous $\beta$ -galactosidase activity; Contamination.	Use lysate from untransfected cells as a negative control to subtract background; Use sterile techniques.
High variability between replicates	Pipetting errors; Incomplete cell lysis; Non-uniform temperature.	Use calibrated pipettes and proper technique; Ensure complete mixing and lysis; Ensure uniform incubation temperature for all samples.

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